N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide
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Overview
Description
N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide is a complex organic compound featuring a thienopyrazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thieno and pyrazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thienopyrazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Formation of the Oxamide Linkage: This can be accomplished through amidation reactions using oxalyl chloride and appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound may be used to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- **N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide stands out due to its specific substitution pattern and the presence of both methoxyphenyl and thiophenyl groups. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for further study.
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-26-13-6-4-12(5-7-13)23-17(15-10-27-11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-28-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXAOEFZGRHMBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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